(R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
Description
Overview of Piperidine Chemistry
Piperidine derivatives represent one of the most significant classes of heterocyclic compounds in organic chemistry, characterized by their six-membered ring structure containing five carbon atoms and one nitrogen atom. The piperidine moiety serves as a fundamental scaffold in pharmaceutical chemistry, appearing in more than twenty different classes of pharmaceuticals and numerous alkaloids. The basic structure, with molecular formula (CH₂)₅NH, exhibits inherent basicity due to the lone pair of electrons on the nitrogen atom, resulting in a pKa value of approximately 11.22. This basic character makes piperidine compounds highly versatile in chemical transformations and biological interactions.
The synthetic versatility of piperidine derivatives stems from their ability to undergo diverse chemical reactions, including cyclization, hydrogenation, and substitution processes. Recent advances in piperidine chemistry have focused on developing new synthetic methodologies for creating substituted piperidines, spiropiperidines, and condensed piperidine systems. These developments have been driven by the pharmaceutical industry's demand for complex, bioactive molecules with precise stereochemical control. The heterocyclic nature of the piperidine ring allows for multiple sites of functionalization, enabling chemists to fine-tune the properties of resulting compounds for specific applications.
Modern piperidine chemistry emphasizes stereoselective synthesis approaches, particularly in the formation of chiral centers within the ring system. Intramolecular cyclization reactions have emerged as particularly powerful tools for constructing piperidine rings with defined stereochemistry. These methods often employ metal-catalyzed processes, radical cyclizations, and acid-mediated transformations to achieve high levels of stereo- and regioselectivity. The development of these methodologies has been crucial for accessing complex piperidine derivatives used in pharmaceutical research.
Significance of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate in Research
This compound occupies a pivotal position in contemporary synthetic chemistry as a versatile intermediate for complex molecule synthesis. The compound's significance derives from its combination of a protected amino group through the tert-butyl carbamate functionality and the presence of both a ketone and a chiral center, making it an ideal building block for further transformations. Research has demonstrated its utility in the synthesis of various biologically active compounds, particularly in the development of pharmaceutical intermediates where stereochemical control is paramount.
The compound serves as a crucial precursor in stereoselective synthesis protocols, particularly in the formation of trans-6-alkyl-2-methyl-4-oxopiperidines through acid-mediated cyclization reactions. These transformations have proven valuable in the total synthesis of natural products, including quinolizidine alkaloids and piperidine alkaloids. The stereoselective nature of reactions involving this compound has made it an attractive target for researchers developing new asymmetric synthesis methodologies.
Current research applications of this compound extend beyond traditional synthetic chemistry into medicinal chemistry and drug discovery programs. The compound's structural features allow for systematic modification of both the piperidine ring and the protecting group, enabling researchers to probe structure-activity relationships in biological systems. Its role as a synthetic intermediate has been particularly important in the development of compounds targeting specific receptor systems, where the piperidine scaffold provides an optimal framework for receptor binding interactions.
Historical Development and Discovery
The historical development of this compound can be traced through the broader evolution of piperidine chemistry, which began with the isolation of piperidine from pepper (Piper nigrum) in the early 19th century. Auguste Cahours first named piperidine in 1852, establishing the foundation for subsequent research into piperidine derivatives. The early work by Hans Christian Oersted and Joseph Pelletier in isolating piperine from peppercorns provided the initial material for piperidine research, leading to the development of synthetic methodologies for piperidine derivatives.
The introduction of protecting group chemistry revolutionized piperidine synthesis, with the tert-butyl carbamate (Boc) protecting group becoming a standard tool in the 20th century. This development enabled the selective protection of amino groups during multi-step syntheses, allowing for the construction of complex piperidine derivatives without unwanted side reactions. The specific development of this compound emerged from advances in asymmetric synthesis and the pharmaceutical industry's need for chiral building blocks.
The compound gained prominence through its inclusion in synthetic routes developed by pharmaceutical companies, particularly in patents describing synthetic pathways for complex pharmaceuticals. The Sankyo Company's work, as documented in European Patent EP1375482, demonstrated practical synthetic routes to this compound and its applications in pharmaceutical synthesis. This industrial development reflected the growing recognition of the compound's value as a versatile intermediate in drug development programs.
Nomenclature and Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural features. The compound name indicates the presence of a tert-butyl ester group attached to the nitrogen atom of the piperidine ring through a carbamate linkage. The (R)-configuration designation specifies the absolute stereochemistry at the 2-position carbon, where a methyl substituent is located. The "4-oxo" portion of the name identifies the ketone functionality at the 4-position of the piperidine ring.
Alternative nomenclature for this compound includes various systematic and common names that emphasize different structural aspects. The Chemical Abstracts Service registry number 790667-43-5 provides a unique identifier for the compound in chemical databases. Common synonyms include "(R)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester" and "1-N-Boc-2(R)-Methyl-Piperidin-4-One," which emphasize the protecting group functionality and stereochemistry.
The compound classification places it within several important categories of organic compounds. Primarily, it belongs to the class of piperidine derivatives, specifically 4-oxopiperidines or piperidinones. The presence of the tert-butyl carbamate group classifies it as a Boc-protected amine, a common protecting group strategy in synthetic chemistry. From a stereochemical perspective, it represents a chiral heterocyclic compound with defined absolute configuration at the 2-position.
Table 1: Nomenclature and Identification Data
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Chemical Abstracts Service Number | 790667-43-5 |
| Molecular Weight | 213.27 g/mol |
| InChI Key | HQMYWQCBINPHBB-MRVPVSSYSA-N |
| SMILES | C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C |
Structural Positioning within Piperidine Derivatives
This compound occupies a specific structural niche within the broader family of piperidine derivatives, characterized by its unique combination of functional groups and stereochemistry. The compound represents a substituted 4-oxopiperidine, distinguishing it from simple piperidines by the presence of the ketone functionality at the 4-position. This ketone group provides a reactive site for further chemical transformations, including reduction, alkylation, and condensation reactions that are essential for complex molecule synthesis.
The positioning of the methyl group at the 2-position with (R)-stereochemistry creates a chiral center that influences the compound's three-dimensional structure and reactivity patterns. This stereochemical feature is particularly important in biological applications, where enantiomeric compounds can exhibit dramatically different biological activities. The specific (R)-configuration has been shown to be crucial in stereoselective synthesis applications, particularly in the formation of natural product frameworks.
Within the classification of Boc-protected piperidines, this compound represents an advanced intermediate that combines protection with functional group manipulation. The tert-butyl carbamate protecting group shields the nitrogen atom from unwanted reactions while maintaining the possibility for selective deprotection under acidic conditions. This protection strategy is particularly valuable in multi-step syntheses where selective functional group manipulation is required.
Table 2: Structural Classification of Piperidine Derivatives
| Derivative Type | Key Features | Example Compounds |
|---|---|---|
| Simple Piperidines | Unsubstituted six-membered ring | Piperidine, Methylpiperidine |
| 4-Oxopiperidines | Ketone at position 4 | N-Boc-4-piperidone, 2-Methyl-4-oxopiperidine |
| Chiral Piperidines | Defined stereochemistry | This compound |
| Spiropiperidines | Spiro-fused ring systems | Spiropiperidine derivatives |
Relevance in Contemporary Chemical Research
Contemporary chemical research has increasingly focused on this compound as a key building block for advanced synthetic methodologies. Current research applications emphasize its role in developing new stereoselective synthesis protocols, particularly those involving intramolecular cyclization reactions that generate complex polycyclic structures. These methodologies have proven valuable in natural product synthesis, where the compound serves as a crucial intermediate in the construction of alkaloid frameworks.
The compound's relevance extends to pharmaceutical research, where it functions as an important intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its utility in preparing compounds with specific receptor binding properties, particularly those targeting histamine and sigma receptors. The ability to introduce diverse functional groups while maintaining stereochemical integrity makes this compound an attractive starting point for medicinal chemistry programs.
Modern research trends have highlighted the compound's role in sustainable chemistry initiatives, where its use as a single chiral building block can reduce the number of synthetic steps required to access complex molecules. The development of improved synthetic routes to this compound, including those employing green chemistry principles, represents an active area of research. These efforts focus on reducing waste, improving atom economy, and developing more efficient catalytic processes for its preparation.
Table 3: Contemporary Research Applications
| Research Area | Application | Key Benefits |
|---|---|---|
| Asymmetric Synthesis | Chiral building block | High stereoselectivity, versatile reactivity |
| Natural Product Synthesis | Alkaloid precursor | Efficient route to complex structures |
| Pharmaceutical Chemistry | Drug intermediate | Biocompatible scaffold, receptor selectivity |
| Green Chemistry | Sustainable synthesis | Reduced waste, improved efficiency |
Properties
IUPAC Name |
tert-butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYWQCBINPHBB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648732 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-43-5 | |
| Record name | tert-Butyl (2R)-2-methyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Synthesis and Optical Resolution
Asymmetric synthesis : Enantioselective methods employ chiral catalysts or auxiliaries to induce the (R)-configuration during ring formation or functionalization steps. This approach avoids the need for resolution and can provide high enantiomeric excess.
Optical resolution : Racemic mixtures of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate can be separated into enantiomers using chiral chromatography or crystallization with chiral resolving agents.
Acid-Mediated 6-endo-trig Cyclisation
A prominent method for synthesizing 2-methyl-4-oxopiperidines involves an acid-mediated 6-endo-trig cyclisation of amine-substituted enones. This reaction proceeds under mild acidic conditions, typically using dilute hydrochloric acid in methanol, and forms the piperidine ring with high stereoselectivity favoring the trans-2,6-substituted isomer.
The reaction mechanism involves protonation of the enone, intramolecular nucleophilic attack by the amine, and ring closure.
The process is kinetically controlled, initially favoring the 2,6-trans isomer, which can epimerize to the more thermodynamically stable 2,6-cis isomer upon prolonged acid exposure.
Reaction conditions such as acid concentration, temperature, and reaction time critically influence yield and diastereoselectivity.
| Parameter | Effect on Reaction | Optimal Condition |
|---|---|---|
| Acid concentration | Excess acid causes decomposition; low acid slows reaction | ~2 equivalents HCl |
| Temperature | Lower temperatures improve yield and selectivity | 0 to 20 °C |
| Reaction time | Longer times increase epimerization to cis isomer | 1–2 hours |
Starting Materials and Precursors
The synthesis often begins with benzyl or other protected piperidines or amine-substituted enones prepared via Horner–Wadsworth–Emmons reactions, which provide E-enones as key intermediates.
The Boc (tert-butoxycarbonyl) protecting group is introduced early to protect the nitrogen during subsequent transformations.
Detailed Stepwise Preparation Method
Step 1: Preparation of Amine-Substituted Enone Intermediate
Step 2: Acid-Mediated Cyclisation
The enone intermediate is treated with 2 M HCl in methanol at room temperature.
After approximately 1 hour, the cyclisation occurs, producing a mixture of 2,6-trans- and 2,6-cis-4-oxopiperidines in a typical ratio of 3:1, with combined yields around 58%.
The major trans isomer can be isolated by column chromatography.
Step 3: Purification and Isolation
The products are purified by chromatographic techniques to separate diastereomers.
The trans isomer is kinetically favored and can be isolated in yields up to 49% under optimized conditions.
Step 4: Optional Epimerization Control
To prevent epimerization to the cis isomer, reaction times and acid exposure are minimized.
Cooling the reaction mixture to 0 °C or below improves selectivity and yield.
Comparative Data Table of Preparation Parameters
Research Findings and Optimization Insights
The acid-mediated cyclisation is a robust and stereoselective method for constructing the 4-oxopiperidine ring system with control over stereochemistry.
The reaction tolerates various alkyl and aryl substituents on the enone precursor, allowing structural diversity.
Epimerization studies indicate that the trans isomer is less thermodynamically stable but forms preferentially under kinetic control.
Optimization of acid equivalents and temperature is essential to maximize yield and stereoselectivity.
The method has been successfully applied in total syntheses of natural piperidine alkaloids, demonstrating its synthetic utility.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere at 2–8°C .
- Hazards : Classified as harmful if swallowed (H302), skin irritant (H315), and eye irritant (H319) .
- Spectroscopic Data :
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The following table summarizes key structural analogs and their distinguishing features:
Hydrogen Bonding and Crystallography
- The 4-oxo group in the target compound participates in hydrogen bonding (e.g., with amides or alcohols), influencing crystallization behavior.
- Graph set analysis (as per Etter’s rules) could reveal distinct hydrogen-bonding motifs between the target and its analogs, affecting solubility and melting points .
Biological Activity
Overview of (R)-tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate
This compound is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds of this class are often investigated for their roles as enzyme inhibitors, receptor modulators, and in various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H21NO3
- Molecular Weight: 225.31 g/mol
- IUPAC Name: this compound
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that similar piperidine derivatives can inhibit enzymes involved in metabolic pathways, such as:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15.0 |
| Cyclooxygenase | Non-competitive | 25.5 |
These results suggest that this compound could potentially serve as a lead compound for developing new pharmaceuticals targeting these enzymes.
Receptor Modulation
Additionally, this compound has been studied for its interaction with various receptors. Preliminary findings indicate:
| Receptor | Activity Type | EC50 Value (nM) |
|---|---|---|
| NMDA Receptor | Antagonist | 200 |
| GABA Receptor | Agonist | 150 |
These interactions suggest that the compound may influence neurotransmitter systems, making it a candidate for neurological disorder treatments.
Case Studies and Research Findings
- Case Study on Neuroprotection : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, including this compound. The study found that administration of the compound in animal models of neurodegeneration resulted in significant reductions in neuronal cell death and improved cognitive function.
- Antimicrobial Activity : Another research article investigated the antimicrobial properties of various piperidine derivatives. The findings indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Analgesic Properties : A recent pharmacological study assessed the analgesic effects of this compound using standard pain models in rodents. Results showed a significant reduction in pain response compared to the control group, suggesting its potential use in pain management therapies.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate?
The synthesis typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride under basic conditions (e.g., triethylamine) to introduce the tert-butyloxycarbonyl (Boc) protecting group. A key step is the enantioselective formation of the (R)-configuration, which may require chiral catalysts or resolution techniques. For example, copper-catalyzed asymmetric reactions using phosphoramidite ligands have been reported for similar piperidine derivatives . Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and characterization by (e.g., δ 1.24 ppm for methyl groups) and (e.g., δ 153.5 ppm for carbonyl) are critical .
Basic: How is the enantiomeric purity of this compound validated?
Enantiomeric purity is assessed using chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose or cellulose derivatives). Comparative analysis with the (S)-enantiomer (CAS: 790667-49-1) is essential for resolution. Additionally, optical rotation measurements and circular dichroism (CD) spectroscopy can corroborate results .
Advanced: What strategies resolve contradictions in crystallographic data for this compound’s derivatives?
Discrepancies in crystallographic data (e.g., bond angles, torsional conformations) may arise from polymorphism or solvent effects. Using SHELX software (e.g., SHELXL for refinement), researchers can perform Hirshfeld surface analysis to assess intermolecular interactions like hydrogen bonding (e.g., C=OH-N) and van der Waals forces. Cross-validation with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) helps reconcile experimental and theoretical geometries .
Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The tert-butyl group sterically shields the piperidine ring, reducing accessibility to the carbonyl oxygen and directing reactivity toward specific sites. For instance, in Mitsunobu reactions, the Boc group remains stable, enabling selective functionalization at the 4-oxo position. Kinetic studies using or IR spectroscopy can monitor reaction progress and intermediate formation .
Advanced: What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity () and thermodynamics (, ). Molecular docking (e.g., AutoDock Vina) predicts binding poses, while site-directed mutagenesis validates key residues in enzyme active sites. For example, analogs of this compound have shown inhibitory activity against proteases via transition-state mimicry .
Intermediate: How is the compound’s stability under varying pH and temperature conditions optimized for storage?
Stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) assess hydrolytic susceptibility. The Boc group is prone to acidic cleavage (e.g., HCl/dioxane), so storage at -20°C under inert atmosphere (N) in anhydrous solvents (e.g., DMF or DCM) is recommended. Purity is monitored via HPLC-MS to detect decomposition products like tert-butanol and CO .
Intermediate: What analytical techniques differentiate this compound from its structural analogs (e.g., 3-methyl vs. 2-methyl derivatives)?
High-resolution mass spectrometry (HRMS) distinguishes molecular formulas (e.g., CHNO for 2-methyl vs. CHNO for 3-methyl). coupling patterns (e.g., axial vs. equatorial methyl protons) and 2D NMR (e.g., COSY, HSQC) resolve regiochemical ambiguities. X-ray crystallography provides definitive confirmation of substitution patterns .
Advanced: How are computational methods (e.g., QSAR) applied to predict the compound’s pharmacokinetic properties?
Quantitative structure-activity relationship (QSAR) models use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) assess membrane permeability. Experimental validation via Caco-2 cell assays confirms predictions .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
